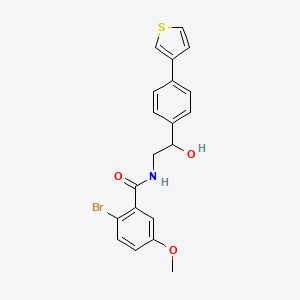
2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C20H18BrNO3S and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21BrN2O3. It features a bromine atom, a hydroxy group, and a methoxy group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 403.5 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and apoptosis.
Case Study: Anticancer Mechanism
In one study, a series of benzamide derivatives were synthesized and tested against breast cancer cells. These compounds demonstrated potent inhibitory effects on cell viability, with IC50 values in the micromolar range. The proposed mechanism involves the downregulation of proteins associated with cell cycle progression and survival pathways .
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μM |
| Escherichia coli | 49 μM |
These findings suggest that the compound may disrupt bacterial cell division, potentially through inhibition of essential proteins involved in the process .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Disruption of Protein Interactions : It can interfere with protein-protein interactions necessary for bacterial cell division.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S/c1-25-16-6-7-18(21)17(10-16)20(24)22-11-19(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,19,23H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVYBBYHFSLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














